

Oct-1-en-6-yne: A Technical Overview of Synthesis and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oct-1-EN-6-yne

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Introduction:

Oct-1-en-6-yne is a linear hydrocarbon featuring both a terminal double bond and a terminal triple bond within its eight-carbon chain. This arrangement of unsaturation makes it a potentially valuable building block in organic synthesis, offering multiple reactive sites for further functionalization. Its structure is formally defined by the IUPAC name **oct-1-en-6-yne** and the chemical formula C_8H_{12} .^[1] This technical guide provides an overview of a plausible synthetic approach and the expected characterization data for this compound, based on established chemical principles and data from analogous structures.

Synthesis of Oct-1-en-6-yne

While a specific, detailed experimental protocol for the synthesis of **oct-1-en-6-yne** is not readily available in the surveyed literature, a plausible and efficient synthetic route can be designed utilizing modern cross-coupling methodologies. The Sonogashira coupling, a powerful reaction for the formation of carbon-carbon bonds between a vinyl halide and a terminal alkyne, stands out as a highly suitable method.^{[2][3]}

A potential retrosynthetic analysis of **oct-1-en-6-yne** suggests a disconnection at the C5-C6 bond, leading to two smaller fragments: a five-carbon vinyl component and a three-carbon alkyne component. A forward synthesis based on this disconnection would involve the coupling of 5-bromopent-1-ene with propargyl alcohol, followed by further modifications.

Experimental Protocol: A Proposed Sonogashira Coupling Approach

The following protocol is a generalized procedure based on known Sonogashira coupling reactions and should be optimized for the specific substrates.

Materials:

- 5-Bromopent-1-ene
- Propargyl alcohol
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- A suitable base (e.g., triethylamine (Et_3N) or diisopropylamine ($i\text{-Pr}_2\text{NH}$))
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.
- Add the anhydrous solvent, followed by the base.
- To this stirred mixture, add 5-bromopent-1-ene.
- Finally, add propargyl alcohol dropwise to the reaction mixture.
- The reaction is typically stirred at room temperature or gently heated, and the progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, the reaction mixture is worked up by quenching with a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford the desired oct-1-en-6-yn-1-ol.
- The terminal hydroxyl group can then be removed through a two-step process of tosylation followed by reduction with a suitable hydride reagent like lithium aluminum hydride (LiAlH_4) to yield the target molecule, **oct-1-en-6-yne**.

Characterization of Oct-1-en-6-yne

The successful synthesis of **oct-1-en-6-yne** would be confirmed through a combination of spectroscopic techniques. The expected data, based on the known chemical shifts and spectral features of similar compounds, are summarized below.

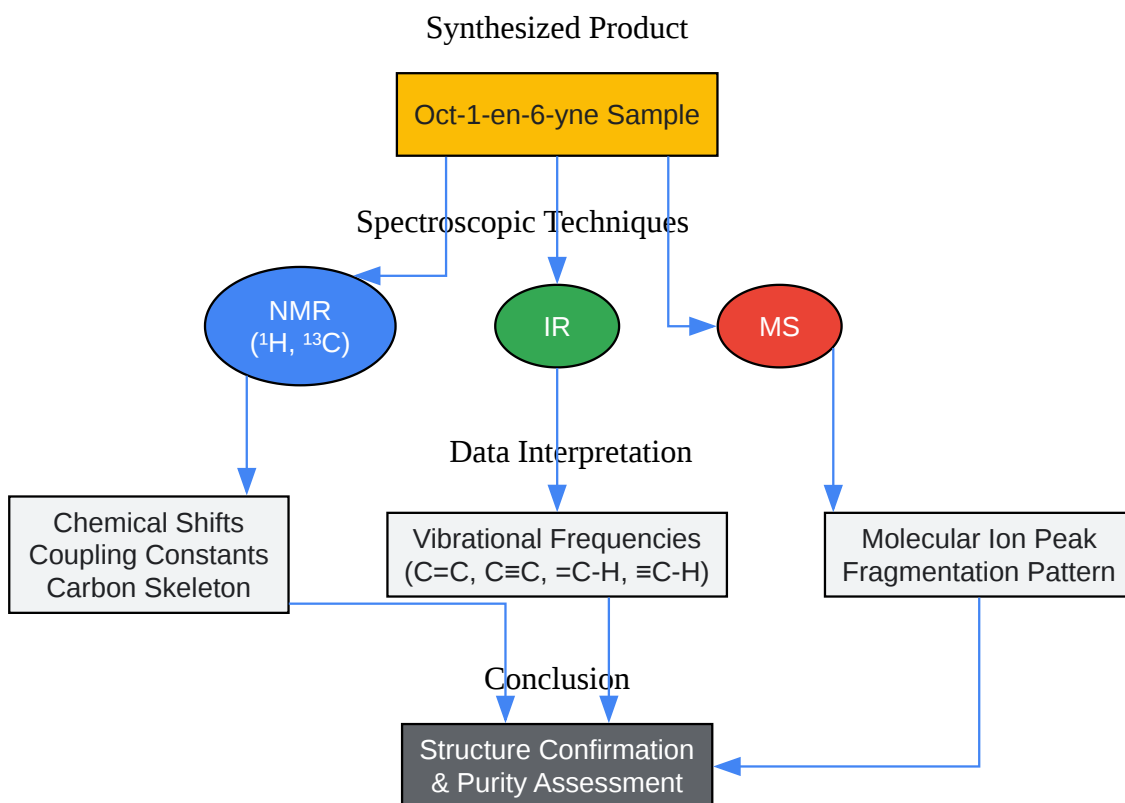
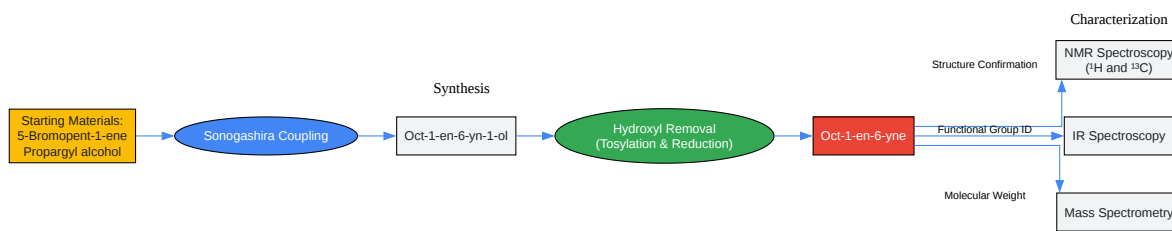
Data Presentation

Parameter	Expected Value/Observation
Molecular Formula	C ₈ H ₁₂
Molecular Weight	108.18 g/mol [1]
¹ H NMR (Proton NMR)	(Predicted)
δ (ppm)	Multiplicity
~5.8	m
~5.0	m
~2.1	m
~1.9	t
~1.6	m
¹³ C NMR (Carbon NMR)	(Predicted)
δ (ppm)	Assignment
~138	C-2
~115	C-1
~84	C-6 or C-7
~68	C-6 or C-7
~33	C-3
~28	C-4
~18	C-5
IR (Infrared) Spectroscopy	(Predicted)
Wavenumber (cm ⁻¹)	Assignment
~3300	≡C-H stretch (alkyne)
~3080	=C-H stretch (alkene)
~2120	C≡C stretch

~1640	C=C stretch
~990 and ~910	=C-H bend (alkene out-of-plane)
Mass Spectrometry (MS)	(Predicted)
m/z	Assignment
108	[M] ⁺ (Molecular ion)
Other fragments	Corresponding to the loss of alkyl and alkenyl fragments

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com